Product packaging for 2,3-Dihydroxypropyl 5-oxo-DL-prolinate(Cat. No.:CAS No. 85136-13-6)

2,3-Dihydroxypropyl 5-oxo-DL-prolinate

Cat. No.: B12653705
CAS No.: 85136-13-6
M. Wt: 203.19 g/mol
InChI Key: XWZPJRNVELUELY-UHFFFAOYSA-N
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Description

The Role of 5-oxo-DL-prolinate (Pyroglutamate) Derivatives in Chemical Biology

5-Oxo-DL-prolinate, commonly known as pyroglutamate (B8496135), is a derivative of the amino acid glutamic acid or glutamine. wikipedia.org This cyclic lactam is not merely a laboratory curiosity but a naturally occurring molecule found in various proteins and is an intermediate in the glutathione (B108866) cycle. wikipedia.orgnih.gov The pyroglutamyl motif is a key structural feature in many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH), where it is crucial for its physiological function. nih.gov

In the field of chemical biology, derivatives of pyroglutamic acid are explored for a range of applications. Researchers have synthesized and investigated pyroglutamate esters for their potential as dermal penetration enhancers and as components of chemotherapeutic delivery systems. researchgate.net The synthesis of these esters can be achieved through both chemical catalysis, using agents like ion exchange resins, and biocatalysis, employing enzymes such as lipases. researchgate.netnih.gov For instance, the enzymatic synthesis of pyroglutamate lauroyl ester has been demonstrated, showcasing a greener route to this class of compounds. researchgate.netnih.gov Furthermore, novel 5-oxopyrrolidine derivatives are being actively synthesized and evaluated for their potential antimicrobial and anticancer properties, indicating the therapeutic promise of this chemical scaffold. mdpi.com

The Significance of Glycerol-Derived Esters in Advanced Organic Chemistry

Glycerol (B35011), a simple polyol, has transitioned from a mere byproduct of the biodiesel industry to a valuable and renewable platform chemical. chemicalbook.com Its three hydroxyl groups offer multiple sites for chemical modification, making it a versatile starting material for a wide array of value-added products. chemicalbook.com Among the most significant transformations of glycerol is its esterification to produce glycerol esters, such as mono-, di-, and triacylglycerols. srce.hr

These esters have found extensive applications across various industries. In the food industry, mono- and diacylglycerols are widely used as emulsifiers. chemeo.com In the fuel sector, glycerol esters, particularly those derived from acetic acid (acetins), are valuable as fuel additives that can improve the properties of gasoline and biodiesel. srce.hrmdpi.com The synthesis of these esters is a major focus of research, with studies exploring various catalytic systems, from traditional mineral acids to more sustainable solid acid catalysts and enzymatic processes, to control the selectivity of the esterification reaction. srce.hrmdpi.com The enzymatic synthesis of glycerol esters, for example with hydroxycinnamic acids, has been shown to yield products with interesting properties like enhanced water solubility and antioxidant activity. nih.gov This highlights the drive to create functional molecules from a biorenewable source.

Overview of Research Trajectories for 2,3-Dihydroxypropyl 5-oxo-DL-prolinate

Direct and published research focusing explicitly on this compound is currently limited. However, based on the well-documented significance of its precursors, several potential research trajectories can be envisaged for this hybrid molecule.

A primary area of investigation would be its synthesis. The esterification of 5-oxo-DL-proline with glycerol presents a classic reaction that could be optimized using various catalytic methods. Both chemical routes, likely acid-catalyzed, and enzymatic routes using lipases are plausible. chemicalbook.comgoogle.com A key challenge and research focus would be achieving selectivity for the mono-esterified product, this compound, over di- and tri-esterified analogues.

The physicochemical properties of the compound are another area ripe for exploration. The combination of the polar dihydroxypropyl group from glycerol and the cyclic pyroglutamate moiety suggests that this molecule may possess interesting solubility and hygroscopic properties. These characteristics could make it a candidate for applications in cosmetics or as a specialized solvent.

In essence, this compound represents a yet-to-be-explored chemical entity with potential applications stemming from the advantageous properties of its parent molecules. Future research would likely focus on its efficient synthesis, characterization of its physical and chemical properties, and a thorough investigation of its biological activities.

Compound Data Tables

Table 1: this compound

Property Value
CAS Number 85136-13-6
Molecular Formula C₈H₁₃NO₅

Table 2: 5-Oxo-DL-proline

Property Value
CAS Number 149-87-1
Molecular Formula C₅H₇NO₃
Molecular Weight 129.114 g/mol

Table 3: Glycerol

Property Value
CAS Number 56-81-5
Molecular Formula C₃H₈O₃
Molecular Weight 92.09 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO5 B12653705 2,3-Dihydroxypropyl 5-oxo-DL-prolinate CAS No. 85136-13-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85136-13-6

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

2,3-dihydroxypropyl 5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO5/c10-3-5(11)4-14-8(13)6-1-2-7(12)9-6/h5-6,10-11H,1-4H2,(H,9,12)

InChI Key

XWZPJRNVELUELY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)OCC(CO)O

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydroxypropyl 5 Oxo Dl Prolinate and Analogues

Chemical Synthesis Routes

Chemical synthesis offers robust and versatile pathways to 2,3-Dihydroxypropyl 5-oxo-DL-prolinate and its derivatives. These routes often involve direct esterification or multi-step strategies to ensure high yield and purity.

The most direct route to this compound is the esterification of glycerol (B35011) with 5-oxo-DL-proline (pyroglutamic acid). This type of reaction is a condensation reaction where a molecule of water is eliminated. youtube.com Generally, such esterifications are catalyzed by acids. mdpi.com While traditional homogeneous mineral acids like H₂SO₄ can be used, they pose challenges related to corrosion and catalyst separation. mdpi.comsrce.hr

The reaction involves the nucleophilic attack of one of glycerol's hydroxyl groups on the protonated carbonyl carbon of pyroglutamic acid. mdpi.com Given that glycerol has two primary and one secondary hydroxyl group, the reaction can lead to a mixture of products, including mono-, di-, and tri-esters. mdpi.comsrce.hr The synthesis of related glycerol carbonate esters has been achieved through the direct esterification of glycerol carbonate with various carboxylic acids, demonstrating the feasibility of forming ester links with glycerol-derived backbones. nih.govscispace.com The synthesis of a related compound, dodecyl pyroglutamate (B8496135), was successfully achieved via a two-step process involving a pyroglutamic acid alkyl ester intermediate, highlighting a common strategy for producing pyroglutamate esters. researchgate.net

A significant challenge in the direct esterification of glycerol is controlling the position of the esterification and the degree of substitution. The reaction equilibrium can also be unfavorable; therefore, methods to remove water as it is formed are often employed to drive the reaction towards the product side. mdpi.com

Glycerol's structure presents a challenge for regioselectivity, as it contains two primary hydroxyl groups and one secondary hydroxyl group with different reactivities. Controlling which hydroxyl group reacts is crucial for synthesizing specific isomers of this compound. The formation of various by-products such as monoglycerides (B3428702), diglycerides, and triglycerides in glycerol esterification highlights the issue of selectivity. scispace.com

Strategies to achieve regioselectivity include:

Use of Protecting Groups: Temporarily blocking the more reactive primary hydroxyl groups allows for selective reaction at the secondary position, and vice-versa.

Catalyst Control: Certain catalysts may exhibit a preference for one position over another due to steric hindrance or electronic effects.

Enzymatic Catalysis: Lipases often show high regioselectivity, for example, specifically catalyzing reactions at the sn-1 and sn-3 positions of the glycerol backbone. researchgate.net

Stepwise Synthesis: A multi-step approach can be used, where glycerol is first converted into a derivative like glycerol carbonate. The esterification is then performed on the remaining hydroxyl group, followed by the removal of the carbonate group if desired. This approach was used to synthesize glycerol carbonate esters (GCEs) from glycerol carbonate and long-chain organic acids. nih.govscispace.com

The synthesis of structured triacylglycerides often involves the esterification of a 1,3-diacylglyceride at the sn-2 position, a key example of controlling regioselectivity on a glycerol backbone. researchgate.net

Glycerol is a prochiral molecule, meaning it can be converted into a chiral product in a single step. The esterification of glycerol at the C1 or C3 position results in a chiral center at C2, leading to the formation of enantiomers. Synthesizing a specific enantiomer, such as (R)- or (S)-2,3-dihydroxypropyl 5-oxo-prolinate, requires an enantioselective approach.

Methods for enantioselective synthesis include:

Chiral Starting Materials: Using a chiral, three-carbon synthon derived from natural sources (the "chiral pool") instead of glycerol.

Asymmetric Catalysis: Employing chiral catalysts that facilitate the reaction for one enantiomer over the other. Asymmetric transfer hydrogenation (ATH) coupled with dynamic kinetic resolution (DKR) has proven to be a powerful method for the stereoselective synthesis of related β-hydroxy-α-amino esters. nih.govnih.gov This protocol can deliver high diastereo- and enantioselectivities. nih.govnih.gov

Enzymatic Resolution: Using enzymes, particularly lipases, to selectively react with one enantiomer in a racemic mixture. Lipases are widely used for the kinetic resolution of racemic esters and alcohols to produce enantiomerically pure pharmaceuticals and intermediates. mdpi.com For instance, the lipase (B570770) from Candida antarctica has been used effectively in the resolution of various chiral compounds. mdpi.com However, in the synthesis of ester prodrugs from racemic 9-(2,3-dihydroxypropyl)adenine (B3427002), no significant chiral discrimination was observed with the lipases tested, indicating that success is highly dependent on the specific enzyme and substrate. nih.gov

The synthesis of analogues of this compound can be efficiently achieved using convergent or divergent strategies.

Divergent Synthesis: This approach begins with a common core structure which is then modified in various ways to create a library of related compounds. sci-hub.se For instance, one could synthesize this compound and then perform further reactions on the proline ring to introduce different functional groups. nih.gov This "proline editing" strategy allows for the creation of functionally and structurally diverse peptides and derivatives from a single, readily available precursor. sci-hub.senih.gov A wide range of creative strategies has been developed for the synthesis of proline derivatives, often starting from commercially available hydroxyproline. nih.gov

Ion-exchange resins are solid acid catalysts that offer significant advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. ripublication.com They are frequently used in esterification reactions. ripublication.comcapes.gov.br

Strong cation exchange resins, such as Amberlyst-15, have been shown to be effective catalysts for the esterification of glycerol. researchgate.net The performance of these resins can be influenced by reaction conditions. For example, in the reaction of glycerol with fatty acids, pre-swelling the resin in the fatty acid was found to increase catalytic activity and selectivity towards monoglycerides. capes.gov.br The presence of water can act as an inhibitor for the reaction. capes.gov.br

The main limitation of many ion-exchange resins is their thermal stability, which is typically below 120-130°C, although newer catalysts like Nafion can tolerate temperatures up to 200°C. ripublication.com In a study comparing catalysts for the synthesis of dodecyl pyroglutamate, the ion-exchange resin Amberlyst IR120H provided a 69% molar yield, demonstrating its effectiveness, though it was slightly outperformed by a biocatalyst in that specific case. researchgate.net

Table 1: Performance of Various Acid Catalysts in Glycerol Esterification and Related Reactions

CatalystReactionKey FindingsReference
Ion-Exchange ResinsGlycerol + Fatty AcidsActivity and selectivity are influenced by pre-swelling the resin in the reactant. capes.gov.br
Amberlyst-15Glycerol EtherificationShowed higher glycerol conversion and selectivity compared to other resins due to high acidity and good textural properties. researchgate.net
Amberlyst IR120HPyroglutamic Acid + DodecanolAchieved a 69% molar yield of dodecyl pyroglutamate. researchgate.net
Nafion-Silica Composite (SAC-13)Glycerol Carbonate + Carboxylic AcidsHigh activity and selectivity (95%) for the desired ester product under optimized conditions. nih.gov
Sulphated AluminaGlycerol + Acetic AcidDemonstrated high glycerol conversion and high selectivity towards di- and tri-esters (DAG and TAG). srce.hr

Biocatalytic Synthesis Approaches

Biocatalysis, primarily using enzymes like lipases, presents an environmentally friendly alternative to chemical synthesis. nih.gov These reactions are known for their high selectivity (chemo-, regio-, and enantio-selectivity) and ability to proceed under mild conditions, which can prevent the degradation of sensitive functional groups. nih.govrsc.org

Lipase-catalyzed esterification is a well-established method for producing esters. nih.gov The synthesis of this compound can be achieved by the enzymatic esterification of glycerol with pyroglutamic acid. Lipases are particularly useful for this transformation due to their ability to function in non-aqueous or low-water environments, which shifts the reaction equilibrium toward ester synthesis. nih.gov

Several commercially available lipases have been screened for their ability to synthesize related compounds. For the synthesis of dodecyl pyroglutamate, the lipase from Candida antarctica B (often immobilized as Novozym 435) was found to be the most efficient, yielding 79% of the desired ester. researchgate.net This enzyme is widely recognized for its broad substrate scope and high stability. mdpi.comnih.gov Similarly, in the synthesis of glycero amino acid-based surfactants, Candida antarctica lipase was effective in catalyzing the esterification of amino acid glyceryl ester derivatives with lauric acid in a solvent-free system. rsc.org

The choice of acyl donor can also be critical. Using activated esters, such as vinyl esters, can make the reaction essentially irreversible and drive it to completion. nih.gov The key to a successful biocatalytic synthesis of a specific glyceride is often the choice of a lipase with the appropriate fatty acid and positional specificity. researchgate.net

Table 2: Examples of Biocatalytic Synthesis of Esters Involving Glycerol or Amino Acid Derivatives

Enzyme (Lipase)ReactionKey FindingsReference
Candida antarctica B (Novozym 435)Pyroglutamic Acid + DodecanolMost efficient among tested lipases, yielding 79% of dodecyl pyroglutamate. researchgate.net
Candida antarctica B (Novozym 435)Amino Acid Glyceryl Ester + Lauric AcidSuccessfully catalyzed mono- and di-lauroylation in a solvent-free system. rsc.org
Candida antarcticaRacemic 9-(2,3-dihydroxypropyl)adenine + Acyl DonorFound to be the most efficient enzyme for producing the desired ester, though no enantioselectivity was observed. nih.gov
Burkholderia cepacia (Amano PS-D)1,3-Diacylglyceride + Oleic AcidAchieved high yields (78-87%) of structured triacylglycerides. researchgate.net
Novozym 435Phenylglycinol + Capric AcidEfficient catalyst for N-acylation, yielding 89.41% of the amide product. nih.gov

Optimization of Biocatalyst Performance and Reaction Conditions

To maximize the yield and efficiency of the enzymatic synthesis of this compound and its analogs, optimization of various reaction parameters is crucial. Key factors that influence the performance of the biocatalyst include the choice of enzyme, enzyme concentration, temperature, reaction time, substrate molar ratio, and the solvent system.

For lipase-catalyzed esterifications, immobilized enzymes like Novozym 435 (immobilized Candida antarctica lipase B) are frequently used due to their stability and reusability. nih.gov The optimal conditions for the synthesis of related fatty acid esters of solketal (B138546) using immobilized Thermomyces lanuginosus lipase were found to be a temperature of 56°C, an acid to alcohol molar ratio of 1:3, and a biocatalyst concentration of 20% w/v, achieving an 83% acid conversion in 150 minutes. nih.gov

The removal of by-products, such as water or short-chain alcohols (when using an ester intermediate), is critical to shift the reaction equilibrium towards product formation. This is often achieved by conducting the reaction under reduced pressure. cirad.fr The choice of solvent also plays a significant role, with nonpolar solvents like heptane (B126788) or solvent-free systems being common. nih.gov

Table 1: Optimization of Lipase-Catalyzed Esterification of a Carboxylic Acid with a Glycerol Derivative (Solketal) This table is interactive. Click on the headers to sort the data.

Parameter Condition 1 Condition 2 Condition 3 Conversion (%)
Temperature (°C) 40 56 70 75
Molar Ratio (Acid:Alcohol) 1:1 1:3 1:5 83
Enzyme Conc. (% w/v) 10 20 30 80
Reaction Time (min) 90 150 210 83

Data is illustrative and based on typical optimization studies for similar reactions. nih.gov

Chemoenzymatic Hybrid Syntheses for Structural Complexity

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create complex molecules with high precision. imperial.ac.ukrsc.org This approach is particularly useful for synthesizing chiral compounds and structurally diverse analogs of this compound.

A typical chemoenzymatic route could involve the chemical synthesis of a modified pyroglutamic acid or glycerol derivative, followed by an enzymatic esterification step. For instance, chemical methods can be used to introduce various functional groups onto the pyroglutamic acid ring, creating a library of precursors. These precursors can then be subjected to lipase-catalyzed esterification with a protected glycerol derivative like solketal. nih.govimperial.ac.uk

This strategy allows for the creation of a wide range of analogs with different substituents on the pyroglutamate moiety, which would be difficult to achieve through purely enzymatic or chemical means. The enzymatic step ensures high selectivity in the ester bond formation, minimizing the need for extensive protection and deprotection steps. rsc.org

Advanced Reaction Systems and Techniques for Analogue Derivatization

To further expand the library of this compound analogs and to improve the efficiency of their synthesis, advanced reaction technologies are being employed.

Microwave-Assisted Organic Synthesis of Related Esters

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. anton-paar.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.govnih.govrsc.org

In the context of synthesizing analogs of this compound, microwave heating can be applied to the esterification step. Studies have shown that microwave-assisted Fischer esterification can be performed efficiently, even in a parallel format to generate multiple esters simultaneously. acs.org This technique is compatible with both solution-phase and solid-phase synthesis. nih.govrsc.org The rapid and controlled heating provided by microwaves can be particularly beneficial for sensitive substrates, minimizing degradation and side reactions. nih.gov

Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as libraries. imperial.ac.ukwikipedia.org This approach is highly valuable for drug discovery and materials science. By systematically combining a set of building blocks, a diverse collection of molecules can be generated and screened for desired properties.

Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built on a solid support, such as a polymer bead. crsubscription.comrsc.org This simplifies the purification process, as excess reagents and by-products can be washed away. For the generation of a library of this compound analogs, pyroglutamic acid could be attached to a solid support. This support-bound pyroglutamic acid could then be reacted with a library of diverse, functionalized glycerol derivatives. Alternatively, a library of substituted pyroglutamic acid analogs could be synthesized on a solid support and then reacted with a single glycerol derivative. The "split-and-pool" synthesis method is a common technique in combinatorial chemistry that allows for the creation of very large libraries. wikipedia.org

Table 2: Illustrative Combinatorial Library of this compound Analogues This table is interactive. Users can filter by R-group or Diol.

Pyroglutamate R-group Diol Moiety Resulting Analogue
H 1,2-Propanediol 2-Hydroxypropyl 5-oxo-DL-prolinate
4-Hydroxy 1,3-Butanediol 3-Hydroxybutyl 4-hydroxy-5-oxo-DL-prolinate
3-Methyl Ethylene glycol 2-Hydroxyethyl 3-methyl-5-oxo-DL-prolinate
H 2,3-Butanediol 3-Hydroxybutan-2-yl 5-oxo-DL-prolinate

This table represents a hypothetical combinatorial library based on the principles of combinatorial synthesis.

Investigation of High-Pressure Effects on Related Cyclization Reactions

The formation of the pyroglutamate ring is a crucial step in the synthesis of the parent compound, which is typically achieved through the intramolecular cyclization of glutamic acid. This reaction involves the formation of a lactam. High-pressure chemistry has been shown to influence the rates and equilibria of chemical reactions, including polymerization and cyclization.

Research into the polymerization of amino acids under high pressure (1-175 MPa) and high temperature (100-200 °C) has shown that pressure can favor polymerization and limit the formation of cyclic amino acids, which can act as inhibitors for peptide elongation. researchgate.net Specifically, high-pressure environments have been found to stabilize amino acids and increase the yields of peptides. nih.gov While these studies focus on intermolecular polymerization rather than intramolecular cyclization, they suggest that pressure could be a significant parameter in controlling the formation of the lactam ring in pyroglutamic acid from glutamic acid. The application of high pressure could potentially influence the reaction kinetics and selectivity of the cyclization, although specific studies on the high-pressure synthesis of pyroglutamic acid from glutamic acid are not extensively detailed in the reviewed literature. The effect of pressure on the formation of other lactam rings, such as in β-lactam antibiotics, is an area of active research, with pressure influencing the kinetics of ring-opening reactions. nih.govnih.gov Further investigation is needed to fully understand how high pressure can be utilized to optimize the synthesis of the pyroglutamate scaffold.

Analytical Science and Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2,3-Dihydroxypropyl 5-oxo-DL-prolinate, providing detailed information about its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would be the primary techniques used to confirm its structure.

In ¹H NMR, the chemical shifts and coupling patterns of the protons would provide a map of the molecule. For instance, the protons of the pyrrolidone ring of the 5-oxoprolinate moiety would exhibit characteristic shifts. The protons at the C3 and C4 positions would likely appear as multiplets in the range of 2.0-2.7 ppm. The proton at the C2 position, being adjacent to the chiral center and the carbonyl group, would have a distinct chemical shift, typically around 4.6-4.7 ppm. The protons of the 2,3-dihydroxypropyl group would also show specific signals. The CH₂ and CH protons of the glycerol (B35011) backbone would likely resonate at various shifts depending on their chemical environment, and their coupling would reveal their connectivity.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the lactam ring would be expected to have a chemical shift in the range of 175-180 ppm, while the ester carbonyl would be slightly downfield. The carbons of the pyrrolidone ring and the dihydroxypropyl chain would each have unique chemical shifts, allowing for the complete assignment of the carbon framework. nih.gov Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the ester linkage between the 5-oxoprolinate and the 2,3-dihydroxypropyl moieties.

A study on the ¹H NMR spectra of various esters, including cyclic esters like γ-butyrolactones, provides insights into the expected chemical shifts and coupling constants for the ester portion of the target molecule. nih.gov The analysis of N-alkyl-substituted benzothiazine-3-carboxylates also demonstrates how shifts in aromatic protons upon substitution can be used for structural confirmation, a principle applicable to the analysis of the pyrrolidone ring in this compound. researchgate.net

Proton Expected Chemical Shift (ppm)
Pyrrolidone CH₂ (C3, C4)2.0 - 2.7 (multiplets)
Pyrrolidone CH (C2)4.6 - 4.7 (multiplet)
Dihydroxypropyl CH₂Variable (dependent on position)
Dihydroxypropyl CHVariable (dependent on position)

This table presents hypothetical ¹H NMR chemical shifts for this compound based on known values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications, including Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its identity. Techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) would be suitable for ionizing the intact molecule. The resulting mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Tandem MS (MS/MS) experiments could then be performed to fragment the molecular ion and obtain structural information. For example, fragmentation would likely occur at the ester linkage, yielding ions corresponding to the 5-oxoprolinate and 2,3-dihydroxypropyl moieties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. hplcvials.comalwsci.com A common derivatization method is silylation, which replaces the active hydrogens of the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the compound.

Research on the GC-MS analysis of pyroglutamic acid (5-oxoproline) has shown that it can be derivatized to form methyl or pentafluorobenzyl esters for improved chromatographic performance. nih.govnih.govresearchgate.netmdpi.com For instance, the derivatization of synthetic pyroglutamate (B8496135) with 2 M HCl/MeOH followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA) results in a derivative that can be analyzed by GC-MS. nih.gov The mass spectrum of such a derivative would show characteristic fragments that can be used for identification and quantification. nih.govresearchgate.net The analysis of fatty acids esterified to a glycerol backbone by GC/MS also provides a relevant parallel for the analysis of the 2,3-dihydroxypropyl ester of pyroglutamic acid. nih.gov

Technique Application
ESI-MSDetermination of molecular weight and confirmation of molecular formula.
FAB-MSIdentification of pyroglutamate in modified peptides. nih.gov
GC-MSIdentification and quantification after derivatization to increase volatility.

This interactive table summarizes the applications of different mass spectrometry techniques in the analysis of this compound and its components.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. wikipedia.org Since this compound is a racemic mixture (DL-prolinate), it would not exhibit a CD signal. However, if the individual enantiomers (2,3-Dihydroxypropyl 5-oxo-L-prolinate and 2,3-Dihydroxypropyl 5-oxo-D-prolinate) were to be separated, CD spectroscopy would be an invaluable tool for their characterization.

The CD spectrum of each enantiomer would be a mirror image of the other. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of the stereochemistry of the molecule. For example, studies on poly-L-glutamic acid have shown that its CD spectrum is sensitive to its conformation, which is influenced by factors such as pH. nih.govacs.org Similarly, the CD spectrum of each enantiomer of this compound would provide information about its absolute configuration and conformation in solution.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For this compound, both gas and liquid chromatography play important roles.

Gas Chromatography (GC) for Purity Assessment and Component Analysis

As with GC-MS, direct analysis of this compound by Gas Chromatography (GC) with a Flame Ionization Detector (FID) is challenging due to its low volatility. researchgate.net However, after appropriate derivatization, GC-FID can be a powerful tool for assessing the purity of the compound. The derivatized compound would produce a single peak in the chromatogram if it is pure. The presence of other peaks would indicate the presence of impurities.

The retention time of the derivatized compound would be a characteristic property that could be used for its identification by comparing it to a known standard. Quantitative analysis can also be performed using GC-FID by creating a calibration curve with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For this compound, HPLC is particularly useful for several reasons. Firstly, it can be used to assess the purity of the compound without the need for derivatization. Reversed-phase HPLC with a C18 column would be a suitable starting point for method development.

Secondly, and crucially, HPLC is the primary method for the chiral separation of the L- and D-enantiomers of this compound. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP). Various CSPs are available for the separation of amino acid derivatives, such as those based on polysaccharides or cyclodextrins. sigmaaldrich.comyakhak.org For example, the enantiomers of pyroglutamic acid have been successfully separated on an Astec® CHIROBIOTIC® T column. The choice of mobile phase is critical for achieving good separation, and it often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. nih.gov

Once a chiral HPLC method is developed, it can be used for the quantitative analysis of the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical and biological research where the different enantiomers of a compound can have vastly different biological activities.

Chromatographic Method Application
Gas Chromatography (GC)Purity assessment and component analysis after derivatization.
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantification, and chiral separation of enantiomers.

This interactive table outlines the applications of GC and HPLC in the analysis of this compound.

Advanced Analytical Platforms in Metabolomics and Chemical Profiling

The investigation of low-molecular-weight compounds like this compound within a biological context is a central focus of metabolomics and chemical profiling. The structure of this molecule, featuring a polar pyroglutamate head and a dihydroxypropyl tail derived from glycerol, requires advanced analytical strategies for its unambiguous identification and quantification in complex mixtures.

Integration of Analytical Tools in Metabolomic Studies

Modern metabolomic investigations rely on the integration of powerful analytical tools to achieve comprehensive coverage of the metabolome. For a molecule such as this compound, the principal analytical platform would be liquid chromatography coupled with mass spectrometry (LC-MS).

Specifically, Ultra-High-Performance Liquid Chromatography (UPLC) is favored for its high-resolution separation capabilities, which are essential for distinguishing the target analyte from a multitude of other metabolites present in a biological sample. sigmaaldrich.com This separation is typically followed by detection using high-resolution mass spectrometry (HRMS), employing technologies like Orbitrap or Time-of-Flight (TOF) mass analyzers. oup.com These instruments provide highly accurate mass measurements, which are critical for determining the elemental composition and confirming the identity of the compound.

Electrospray ionization (ESI) is the most probable ionization technique for this analyte due to the presence of polar functional groups. Analysis is often conducted in both positive and negative ionization modes to capture a broad spectrum of metabolites. A significant analytical hurdle in the study of pyroglutamate-containing molecules is the potential for artifactual formation from precursors like glutamine and glutamic acid within the ion source of the mass spectrometer. chemicalbook.com Consequently, meticulous chromatographic separation and optimization of MS source conditions are imperative to ensure that the detected signal corresponds to the endogenous compound and not an analytical artifact.

Method Development for Extraction and Detection in Complex Matrices

The accurate measurement of this compound in complex biological matrices like blood plasma, urine, or tissue homogenates is contingent upon a robust method for its extraction and detection. The primary objective of sample preparation is the removal of matrix components, such as proteins and lipids, which can interfere with analysis and damage analytical instrumentation.

A common initial step for a polar analyte in a biological fluid is protein precipitation using a cold organic solvent, such as methanol or acetonitrile . The resulting supernatant may then be subjected to further purification using Solid-Phase Extraction (SPE). For a compound with both hydrophilic (dihydroxypropyl) and moderately polar (pyroglutamate) features, a Hydrophilic-Lipophilic Balanced (HLB) reversed-phase sorbent would be a suitable choice for SPE.

For detection, tandem mass spectrometry (MS/MS) is the gold standard, offering exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM). This technique involves selecting the precursor ion of the target compound, inducing fragmentation, and monitoring specific product ions. This highly specific detection scheme minimizes interferences from other co-eluting compounds. The development of an MS/MS method requires careful optimization of parameters to achieve the desired analytical performance.

The specific fragmentation patterns and optimal conditions would need to be established through empirical studies using a synthesized standard of this compound. The principles derived from the extensive analysis of related structures provide a clear and scientifically sound roadmap for this endeavor.

Investigations into Biological Activities in Vitro and Ex Vivo Models

Antimicrobial Activity Research

The antimicrobial potential of pyroglutamic acid derivatives has been explored against a range of pathogenic fungi and bacteria. These investigations aim to uncover novel agents to combat infectious diseases.

In Vitro Studies on Antifungal Efficacy

A study on a series of L-pyroglutamic acid analogues demonstrated significant antifungal activity against Phytophthora infestans, a pathogen responsible for late blight in potatoes and tomatoes. nih.gov The research revealed that the esterification of L-pyroglutamic acid led to compounds with notable efficacy. Specifically, certain ester analogues exhibited potent antifungal effects, with some showing activity several times that of the commercial fungicide azoxystrobin. nih.gov The structure-activity relationship (SAR) analysis indicated that the nature of the ester group plays a crucial role in the antifungal potency. nih.gov While this study did not specifically test the 2,3-dihydroxypropyl ester, the strong performance of other ester analogues suggests that this compound could also possess antifungal properties.

Compound/AgentTarget OrganismEC50 (μg/mL)Source
Analogue 2dPhytophthora infestans1.44 nih.gov
Analogue 2jPhytophthora infestans1.21 nih.gov
AzoxystrobinPhytophthora infestans7.85 nih.gov

Evaluation of Antibacterial Potency Against Pathogenic Strains

Research has also delved into the antibacterial capabilities of pyroglutamic acid and its derivatives. Pyroglutamic acid itself has been shown to exhibit broad-spectrum antibacterial activity, with a higher efficacy observed against Gram-positive bacteria. annalsofrscb.ro A patent for antimicrobial compositions highlighted the use of pyroglutamic acid and its esters in providing enhanced antibacterial efficacy against both Gram-negative and Gram-positive bacteria. google.com These compositions are designed for topical applications to reduce microbial populations on the skin. google.com While specific data on the antibacterial potency of 2,3-Dihydroxypropyl 5-oxo-DL-prolinate is not detailed, the general antibacterial nature of pyroglutamic acid and its esters suggests potential in this area.

Neurobiological Activity Explorations

The potential impact of pyroglutamic acid derivatives on the nervous system has been another area of scientific inquiry, particularly focusing on their ability to influence neuronal growth.

In Vitro Studies on Neuritogenic Potential

The same comprehensive study that investigated the antifungal effects of L-pyroglutamic acid analogues also explored their neuritogenic activity. nih.gov Neuritogenesis, the process of neurite outgrowth from a neuronal cell body, is a critical aspect of neuronal development and regeneration. The study found that certain analogues of L-pyroglutamic acid displayed neuritogenic activity in nerve growth factor (NGF)-induced PC-12 cells, which is a common in vitro model for neuronal differentiation. nih.gov Specifically, compounds 2e, 2g, and 4d were noted for their activity in this assay. nih.gov This suggests that derivatives of pyroglutamic acid, potentially including this compound, could have a role in promoting neuronal health.

CompoundBiological ActivityCell LineSource
Analogue 2eNeuritogenic ActivityNGF-induced PC-12 cells nih.gov
Analogue 2gNeuritogenic ActivityNGF-induced PC-12 cells nih.gov
Analogue 4dNeuritogenic ActivityNGF-induced PC-12 cells nih.gov

Anti-Inflammatory Activity Assessments

Chronic inflammation is implicated in a wide array of diseases, making the search for novel anti-inflammatory agents a significant research focus.

In Vitro Assays for Anti-inflammatory Responses

The anti-inflammatory potential of L-pyroglutamic acid analogues has been evaluated using in vitro models. In one study, several analogues were tested for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov BV-2 cells are a widely used model for studying neuroinflammation. The overproduction of NO by activated microglia is a key feature of neuroinflammatory processes. The study identified compounds 2e, 2g, and 4d as having anti-inflammatory activity in this assay. nih.gov This finding points to the potential of pyroglutamic acid derivatives to modulate inflammatory responses within the central nervous system.

CompoundBiological ActivityCell LineSource
Analogue 2eAnti-inflammatoryLPS-induced BV-2 microglial cells nih.gov
Analogue 2gAnti-inflammatoryLPS-induced BV-2 microglial cells nih.gov
Analogue 4dAnti-inflammatoryLPS-induced BV-2 microglial cells nih.gov

Computational and Theoretical Chemistry Studies

Stereochemical Considerations in Computational Research

The presence of multiple chiral centers in 2,3-Dihydroxypropyl 5-oxo-DL-prolinate necessitates a thorough evaluation of its stereochemistry. Computational methods provide a powerful lens through which to examine the distinct properties and behaviors of its different stereoisomeric forms.

Importance of Absolute Stereochemistry in Computational Drug Discovery

The absolute stereochemistry of a drug molecule is a pivotal factor in its interaction with the chiral environment of the human body, such as enzymes and receptors. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. nih.gov One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). nih.gov

Computational drug discovery, particularly through techniques like molecular docking and molecular dynamics, heavily relies on the precise three-dimensional structure of both the ligand and its biological target. nih.govnams-annals.in Failure to consider the correct absolute stereochemistry can lead to inaccurate predictions of binding affinity and biological activity. For instance, a molecular docking simulation might predict strong binding for one enantiomer and weak or no binding for its counterpart, directly influencing the direction of further drug development. nih.gov

In the context of this compound, which is also known by its common name Pidotimod, studies have been conducted to separate and analyze its enantiomers. nih.gov This underscores the recognition that the individual stereoisomers may possess distinct biological activities. Computational studies, such as molecular docking, have been employed to investigate the interactions of these enantiomers with chiral stationary phases, providing insights into their separation mechanisms. nih.gov

Generation and Analysis of Enantiomeric Forms for Differential Activity

The in silico generation and analysis of enantiomeric forms are fundamental steps in modern computational drug discovery. Various computational techniques are employed to create 3D models of stereoisomers and to predict their differential behavior.

Generation of Enantiomers:

The initial step involves the creation of the 3D structures of the different stereoisomers of this compound. This is typically achieved using molecular modeling software that can generate all possible stereoisomers based on the defined chiral centers. For a molecule with n chiral centers, there can be up to 2n stereoisomers. In the case of this compound, which has two chiral centers, there are four possible stereoisomers: (R,S), (S,R), (R,R), and (S,S).

Analysis of Differential Activity:

Once the 3D models of the enantiomers are generated, a variety of computational methods can be used to analyze their potential for differential activity. These methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. By docking each enantiomer into the active site of a target protein, researchers can compare their binding energies and interaction patterns. A study on the enantiomers of Pidotimod utilized molecular docking to understand their interaction with a chiral stationary phase, revealing that van der Waals forces were the primary driver of their separation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time. These simulations can reveal differences in the conformational stability of the ligand-receptor complex for different enantiomers, as well as variations in the hydrogen bond networks and other non-covalent interactions that are crucial for binding. tandfonline.comnih.gov While specific MD studies on this compound are not widely published, the methodology is broadly applied to understand chiral recognition. researchgate.netnsf.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of molecules with high accuracy. These calculations can help in understanding the intrinsic properties of each enantiomer that may contribute to their differential activity. For instance, QM calculations can be used to determine the relative energies of different conformers of each enantiomer, providing a more accurate representation for subsequent docking studies.

A study focusing on the enantiomeric resolution of Pidotimod and its isomers in oral solutions utilized computational evaluations to understand the sorbent-analyte interactions, suggesting that these methods can successfully interpret and even predict chromatographic separation results. researchgate.net

Illustrative Data from Computational Studies

To highlight the practical application of these computational methods, the following table summarizes typical findings from molecular docking studies that compare the binding of different enantiomers to a hypothetical protein target.

Enantiomer of 2,3-Dihydroxypropyl 5-oxo-prolinatePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
(R)-isomer-8.5TYR-84, LYS-120, ASP-1243
(S)-isomer-6.2TYR-84, SER-901

This table is for illustrative purposes and does not represent actual experimental data for a specific protein target of this compound.

The data in the table illustrates how computational docking can differentiate between enantiomers, with the (R)-isomer showing a more favorable predicted binding affinity and a greater number of hydrogen bonds, suggesting it may be the more active enantiomer in this hypothetical scenario.

Research Applications and Prospective Directions

Exploration as Lead Compounds in Bioactive Material Science

The unique structure of 2,3-Dihydroxypropyl 5-oxo-DL-prolinate, combining the cyclic amino acid derivative 5-oxoproline and the versatile glycerol (B35011) backbone, suggests its potential as a scaffold for the development of novel bioactive materials. The exploration of this compound and its analogues as lead structures is a promising avenue in material science.

Development of Potential Agro-chemicals

The pyroglutamic acid core of the molecule is a key indicator of its potential in agricultural applications. L-pyroglutamic acid itself has demonstrated notable antifungal activity against plant pathogens such as Phytophthora infestans and Pseudoperonospora cubensis, with reported EC50 values of 9.48 and 10.82 μg/ml, respectively. nih.gov Further research has shown that esterification of L-pyroglutamic acid can significantly enhance its antifungal properties. For instance, certain L-pyroglutamic acid esters have exhibited potent activity against P. infestans, with some derivatives showing EC50 values as low as 1.21 μg/mL, a potency approximately seven times greater than the commercial fungicide azoxystrobin. nih.govresearchgate.net

Studies on various analogues have identified promising candidates for controlling fungal diseases in crops. For example, specific sulfonyl ester derivatives of L-pyroglutamic acid have shown moderate to good inhibitory activity against a range of phytopathogenic fungi, including Pyricularia oryzae, Fusarium graminearum, Alternaria brassicae, and Valsa mali. nih.govresearchgate.netnih.gov The structure-activity relationship (SAR) studies indicate that the introduction of different functional groups to the pyroglutamic acid scaffold can modulate the antifungal efficacy. nih.govfrontiersin.org Given these findings, this compound could serve as a valuable lead compound for the design of new, potentially biodegradable and environmentally friendly fungicides. The glycerol moiety may also enhance its uptake and translocation within plant tissues.

Compound/DerivativeTarget FungusEC50 (µg/mL)Reference
L-pyroglutamic acidPhytophthora infestans9.48 nih.gov
L-pyroglutamic acidPseudoperonospora cubensis10.82 nih.gov
L-pyroglutamic acid ester (2j)Phytophthora infestans1.21 nih.govresearchgate.net
L-pyroglutamic acid ester (2d)Phytophthora infestans1.44 nih.govresearchgate.net
Azoxystrobin (Commercial Fungicide)Phytophthora infestans7.85 nih.govresearchgate.net

Investigation of Antimicrobial Agents from Natural Product Leads

The potential of this compound as an antimicrobial agent can be inferred from the known properties of both 5-oxoproline derivatives and glycerol esters. The pyroglutamate (B8496135) core is a structural feature found in some natural products with antibacterial activity. frontiersin.org Furthermore, proline-rich antimicrobial peptides (PrAMPs) are a class of molecules that have shown efficacy against various bacteria, and while structurally different, they highlight the role of the proline ring in antimicrobial action. nih.govfrontiersin.orgtandfonline.comnih.gov

On the other hand, glycerol esters, particularly monoglycerides (B3428702) of fatty acids, are well-documented antimicrobial agents. For example, glycerol monolaurate (GML) exhibits potent bactericidal activity against a wide range of gram-positive bacteria. plos.org GML has been shown to be significantly more effective than its corresponding free fatty acid, lauric acid, against bacteria like Staphylococcus aureus and Streptococcus pyogenes. plos.org The combination of glycerol with other antimicrobial agents has also been shown to have synergistic or additive effects. menoufia-med-j.com The esterification of 5-oxoproline with glycerol in this compound could therefore lead to a compound with a unique antimicrobial spectrum and mechanism of action, potentially combining the properties of both parent molecules.

CompoundTarget BacteriumMIC (µg/mL)Reference
Glycerol Monolaurate (GML)Peptostreptococcus species1 plos.org
Glycerol Monolaurate (GML)Clostridium perfringens1 plos.org
Glycerol Monolaurate (GML)Bordetella bronchiseptica1 plos.org
Glycerol Monolaurate (GML)Campylobacter jejuni1 plos.org
Proline-Rich Peptide (A3-APO)Klebsiella pneumoniae (K97/09)32 frontiersin.org
Proline-Rich Peptide (A3-APO)Acinetobacter baumannii (BAA-1605)32 frontiersin.org

Biotechnological and Enzymatic Applications

The structural components of this compound suggest its potential utility in various biotechnological and enzymatic applications, from modifying enzyme structures to serving as a substrate in biocatalytic processes.

Role in Enzyme Engineering and Active Site Modification

The pyroglutamate moiety is a post-translational modification found at the N-terminus of many proteins and peptides. nih.govresearchgate.netnih.gov This cyclization of N-terminal glutamine or glutamate (B1630785) residues can confer increased stability against thermal denaturation and resistance to aminopeptidases. nih.gov The enzymes responsible for this modification, glutaminyl cyclases, are therefore valuable tools in protein engineering to enhance the stability of therapeutic proteins and industrial enzymes. nih.gov

Conversely, enzymes known as pyroglutamyl peptidases (PGPs) specifically cleave the N-terminal pyroglutamate residue. nih.govebi.ac.ukwikipedia.orgnih.gov These enzymes are crucial for protein sequencing and can be used to unblock the N-terminus of proteins for further analysis or modification. wikipedia.orgnih.gov Given this, this compound could be explored as a substrate or inhibitor for these enzymes, potentially leading to new methods for controlling enzyme activity or for developing assays to screen for novel PGP inhibitors. Furthermore, the proline scaffold itself is a rigid structure that can be incorporated into peptides to act as a bending template, and its derivatives are used to create artificial enzymes. researchgate.netorganic-chemistry.org The modification of enzyme active sites through the introduction of proline-like structures can alter substrate specificity and enantioselectivity. frontiersin.org

Applications in Biocatalysis and Biotransformation

Proline and its derivatives are widely used as organocatalysts in asymmetric synthesis, mimicking the function of enzymes. organic-chemistry.orgresearchgate.net Enzymes involved in proline metabolism, such as proline hydroxylases and dehydrogenases, are also being explored for their potential in biocatalysis. nih.govnih.govnih.govresearchgate.netresearchgate.net These enzymes can be engineered to catalyze the regio- and stereoselective hydroxylation or other modifications of various substrates. nih.gov The biotransformation of L-proline to L-hydroxyproline using proline-4-hydroxylase is an example of a valuable biocatalytic process. mdpi.com

The glycerol component of this compound is a readily available and inexpensive carbon source for microbial fermentation. mdpi.com Various microorganisms can metabolize glycerol into a range of valuable chemicals. mdpi.com Therefore, this compound could serve as a substrate for biotransformation reactions, where enzymes could selectively modify either the pyroglutamate or the glycerol portion of the molecule, leading to the synthesis of novel chiral building blocks.

Future Avenues in Synthetic and Analytical Chemistry Research

The development of novel synthetic routes and analytical methods for this compound and its derivatives is essential for unlocking their full potential. The synthesis of functionalized pyroglutamates is an active area of research, with various methodologies being developed to create structurally diverse libraries of these compounds for screening in different applications. capes.gov.brnih.govnih.govrsc.orgresearchwithrowan.com These methods often involve the use of amino acid-derived starting materials and can be adapted for the synthesis of the target compound. rsc.orgresearchwithrowan.com

Future synthetic work could focus on developing stereoselective methods for the synthesis of the different stereoisomers of this compound, as the chirality of both the pyroglutamate and dihydroxypropyl moieties will likely have a significant impact on their biological activity. The development of efficient and scalable synthetic routes will be crucial for making these compounds readily available for further research.

In the realm of analytical chemistry, robust methods for the detection and quantification of this compound in various matrices will be necessary. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been successfully used for the analysis of pyroglutamic acid and its derivatives and would be applicable here. nih.govacs.org The development of standardized analytical protocols will be important for quality control and for studying the metabolic fate of this compound in biological systems.

Advancements in Stereocontrolled Synthesis of Complex Esters

The stereocontrolled synthesis of complex esters, particularly those incorporating chiral moieties like the pyroglutamate ring system found in this compound, is a field of significant research interest. Recent advancements have focused on developing highly selective and efficient catalytic methods to control the three-dimensional arrangement of atoms, which is crucial for the biological activity and material properties of these molecules.

A notable development is the use of silver-catalyzed enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. kaist.ac.krrsc.org This method allows for the creation of multiple stereocenters with high precision. The process involves the asymmetric conjugate addition of glycine (B1666218) imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization. kaist.ac.krrsc.org By carefully selecting the catalyst and leveraging the stereospecificity of the 1,4-addition step, it is possible to access all four possible product stereoisomers with two adjacent stereocenters, each with high stereoselectivity. kaist.ac.krrsc.org This level of control is a significant step forward in producing structurally diverse and stereochemically pure complex esters.

Another powerful strategy that has emerged is the application of carbonyl catalysis for the enantioselective synthesis of pyroglutamic acid esters from glycinate (B8599266). nih.gov This approach addresses the challenge of direct α-functionalization of NH2-free glycinates with weak electrophiles like α,β-unsaturated esters. nih.gov Using a chiral pyridoxal (B1214274) catalyst, a direct asymmetric conjugated addition at the α-carbon of a glycinate to an α,β-unsaturated ester is achieved, followed by in situ lactamization to yield chiral pyroglutamic acid esters. nih.govresearchgate.net This method has demonstrated the ability to produce a variety of chiral esters in yields ranging from 14% to 96% and with enantiomeric excesses between 81% and 97%. nih.govresearchgate.net

The choice of protecting groups on the nitrogen atom of the amino ester has been identified as a critical factor for generating chiral non-racemic enolate intermediates, which are key to achieving high stereospecificity in subsequent cyclization reactions. nih.gov Furthermore, the ester-enolate Claisen rearrangement has been shown to be a powerful technique for the enantio- and diastereoselective formation of carbon-carbon bonds in the synthesis of proline analogues, offering complete transfer of chirality. nih.gov

These advancements in catalytic systems and synthetic strategies provide robust platforms for the precise construction of complex esters like this compound, enabling the synthesis of specific stereoisomers for various research applications.

Novel Approaches in High-Throughput Analytical Characterization

The increasing complexity of synthesized molecules, such as this compound, and the need to screen large libraries of compounds have driven the development of novel high-throughput analytical techniques. Traditional methods like liquid chromatography-mass spectrometry (LC-MS), while powerful, can be a bottleneck in the drug discovery and development process due to their relatively slow analysis times. researchgate.net

One of the significant recent advancements is the emergence of acoustic ejection mass spectrometry (AEMS). This platform offers ultrahigh-throughput analysis, with speeds of approximately one second per sample, making it significantly faster than conventional LC-MS. researchgate.net AEMS is compatible with electrospray ionization (ESI)-MS and provides high-quality data comparable to LC-MS, making it a promising tool for the rapid analysis of large sets of compounds, including complex esters and other biotherapeutics. researchgate.net

Another innovative interface for high-throughput analysis is the SampleStream platform. northwestern.edu This technology facilitates direct and rapid coupling to electrospray ionization mass spectrometry, with a throughput of up to 15 seconds per sample. northwestern.edu A key advantage of the SampleStream platform is its ability to concentrate dilute samples extensively, while maintaining sensitivity comparable to liquid chromatographic methods. northwestern.edu It is compatible with both native and denaturing electrospray conditions, adding to its versatility. northwestern.edu

The detection and characterization of specific modifications on complex molecules are also being enhanced by advanced analytical techniques. For instance, ultra-HPLC-MS/MS (UHPLC-MS/MS) has been instrumental in identifying and quantifying specific glycation products on peptides. nih.gov This high-resolution technique allows for the separation and identification of structurally similar compounds, which is crucial for understanding the reactivity and potential biological implications of molecules like this compound.

These novel high-throughput analytical approaches are transforming the landscape of chemical and biochemical research, enabling faster and more efficient characterization of complex molecules and large compound libraries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.